molecular formula C9H5ClF4O2 B6314413 2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid CAS No. 1357624-58-8

2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid

Cat. No.: B6314413
CAS No.: 1357624-58-8
M. Wt: 256.58 g/mol
InChI Key: IFPVVEVHBAIVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a phenylacetic acid backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid typically involves the introduction of chloro, fluoro, and trifluoromethyl groups onto a phenylacetic acid structure. One common method involves the reaction of 2-chloro-4-fluorotoluene with trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of bioactive compounds and pharmaceuticals.

    Medicine: As a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: Used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as chloro, fluoro, and trifluoromethyl enhances its reactivity, allowing it to participate in various chemical reactions. These interactions can modulate biological pathways, making it a valuable compound in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid is unique due to the combination of chloro, fluoro, and trifluoromethyl groups on a phenylacetic acid backbone. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

2-[2-chloro-3-fluoro-4-(trifluoromethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF4O2/c10-7-4(3-6(15)16)1-2-5(8(7)11)9(12,13)14/h1-2H,3H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPVVEVHBAIVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)Cl)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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